6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13601882
InChI: InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14)
SMILES: COC(C1=C(C=C2CCCNC2=N1)Br)OC
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS No.:

Cat. No.: VC13601882

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine -

Specification

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
IUPAC Name 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Standard InChI InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14)
Standard InChI Key YYHNPYWJSQIGFH-UHFFFAOYSA-N
SMILES COC(C1=C(C=C2CCCNC2=N1)Br)OC
Canonical SMILES COC(C1=C(C=C2CCCNC2=N1)Br)OC

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated 1,8-naphthyridine core. Key structural elements include:

  • A tetrahydro-1,8-naphthyridine backbone with a bromine atom at position 6.

  • A dimethoxymethyl group (-CH(OCH3_3)2_2) at position 7.

The IUPAC name, 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, reflects these substituents. The saturated ring system reduces aromaticity compared to fully unsaturated naphthyridines, potentially enhancing solubility and metabolic stability in biological systems .

Spectroscopic and Computational Data

  • SMILES: COC(C1=C(C=C2CCCNC2=N1)Br)OC

  • InChI Key: YYHNPYWJSQIGFH-UHFFFAOYSA-N

  • PubChem CID: 118036297

The dimethoxymethyl group introduces steric bulk and electron-donating effects, which may influence reactivity in substitution or cross-coupling reactions .

Synthesis and Chemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multistep pathway involving:

  • Core formation: Cyclization of a pyridine derivative with a diamine to construct the 1,8-naphthyridine skeleton.

  • Bromination: Electrophilic aromatic substitution or directed ortho-metalation to introduce bromine at position 6.

  • Functionalization: Protection of a hydroxymethyl intermediate with methyl groups to yield the dimethoxymethyl substituent.

Physicochemical Properties

PropertyValueSource
Molecular Weight287.15 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)

The absence of melting/boiling point data in public sources indicates limited characterization beyond structural confirmation.

Research Applications

Pharmaceutical Intermediate

The compound serves as a building block in drug discovery, particularly for kinase inhibitors or antiviral agents targeting RNA replication. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy common in optimizing drug candidates .

Biological Activity Screening

While specific activity data are undisclosed, analogous 1,8-naphthyridines exhibit:

  • Anticancer properties: Inhibition of tyrosine kinases (e.g., EGFR, VEGFR).

  • Antimicrobial effects: Disruption of bacterial DNA gyrase .

ParameterDescriptionSource
GHS PictogramsNot classified
Hazard StatementsNot reported

Despite the lack of explicit hazard data, standard precautions for brominated organics (e.g., gloves, ventilation) are recommended.

SupplierLocationPrice (100 mg)
Conier Chem and Pharma LimitedChina$315
Shanghai Zaiqi Biology TechnologyChinaInquire
Huadong Medicine (Xi'an)ChinaInquire

Pricing reflects small-scale research quantities; bulk pricing is unavailable publicly.

Regulatory Status

  • Use: Restricted to non-human research.

  • Regulatory Approvals: None reported.

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